REACTION_CXSMILES
|
[CH2:1]([C:3]([CH2:5][CH3:6])=[O:4])[CH3:2].[Cl-].[CH3:8][N:9]([CH3:16])[CH:10]=NC=[N+](C)C.C[O-].[Na+]>CO>[CH3:8][N:9]([CH3:16])[CH:10]=[C:1]([CH3:2])[C:3](=[O:4])[CH2:5][CH3:6] |f:1.2,3.4|
|
Name
|
|
Quantity
|
29.71 g
|
Type
|
reactant
|
Smiles
|
C(C)C(=O)CC
|
Name
|
|
Quantity
|
37.64 g
|
Type
|
reactant
|
Smiles
|
[Cl-].CN(C=NC=[N+](C)C)C
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
305 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
41.41 g
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was refluxed for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in dichloromethane (300 ml)
|
Type
|
WASH
|
Details
|
washed with saturated sodium bisulphite solution (3×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
|
Smiles
|
CN(C=C(C(CC)=O)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |